Piperazine, 1-veratryl-, dihydrochloride

描述

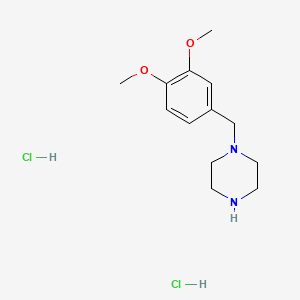

Piperazine, 1-veratryl-, dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O2 and a molecular weight of 309.2 g/mol. This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in pharmaceuticals due to their biological and pharmacological activities .

准备方法

The synthesis of piperazine derivatives, including Piperazine, 1-veratryl-, dihydrochloride, involves various methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize commercially available N-alkyl, N-acyl, or N-protected piperazines, which are then further functionalized to obtain the desired derivative .

化学反应分析

Piperazine, 1-veratryl-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to obtain the desired piperazine derivative .

科学研究应用

Pharmaceutical Applications

Piperazine derivatives have been extensively studied for their therapeutic potential. The compound is primarily recognized for its anthelmintic properties, which are crucial in treating parasitic infections.

Anthelmintic Use:

- Piperazine, 1-veratryl-, dihydrochloride has been utilized in veterinary medicine to treat roundworm infections in livestock. It is effective against Ascaris suum and Oesophagostomum spp. in swine and chickens, as indicated by its approved use in medicated feeds .

Dosage and Administration:

- For swine, the recommended dosage is 3000 mg/kg of feed for a single treatment, with the possibility of retreatment after 30 days if necessary .

- In chickens, a dosage of 1050 mg/kg is administered similarly .

Research on Drug Development

Recent studies have highlighted the role of piperazine-containing compounds in drug development. Notably, piperazine derivatives have been incorporated into various FDA-approved drugs for different therapeutic uses:

| Drug Name | Year Approved | Therapeutic Use |

|---|---|---|

| Infigratinib | 2021 | Fibroblast growth factor receptor inhibitor |

| Entrectinib | 2019 | ALK, ROS1, and Trk kinase inhibitor |

| Venetoclax | 2016 | Bcl-2 blocker for chronic lymphocytic leukemia |

These drugs utilize the piperazine scaffold to enhance their pharmacological properties .

Case Studies

Case Study on Drug Discrimination:

Research involving piperazine drug discrimination with gold nanoclusters demonstrated a multi-parameter calibration strategy that assesses charge transfer kinetics. This study provides insights into the interaction mechanisms of piperazine derivatives at the molecular level .

Cosmetic Formulations:

Piperazine derivatives are also being explored in cosmetic formulations due to their potential as stabilizers and conditioning agents. Studies indicate that these compounds can enhance the sensory properties and efficacy of topical products .

Agricultural Applications

In agriculture, this compound is primarily used as an effective anthelmintic agent in animal feeds. Its application helps manage parasitic infections in livestock, which can lead to improved health and productivity.

作用机制

The mechanism of action of piperazine derivatives, including Piperazine, 1-veratryl-, dihydrochloride, involves their interaction with specific molecular targets. Piperazine is known to act as a gamma-aminobutyric acid (GABA) receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . The specific molecular targets and pathways involved may vary depending on the derivative and its intended use.

相似化合物的比较

Piperazine, 1-veratryl-, dihydrochloride can be compared with other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their substituents and pharmacological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Similar compounds often have different therapeutic applications and pharmacokinetic profiles, making each derivative unique in its own right .

生物活性

Piperazine, 1-veratryl-, dihydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

Piperazine derivatives are known for their structural versatility, which allows them to interact with various biological targets. The 1-veratryl substitution enhances its lipophilicity and may influence its receptor binding affinity.

Biological Activity Overview

Piperazine derivatives exhibit a wide range of biological activities, including:

- Anthelmintic Activity : Piperazine is primarily recognized for its efficacy against intestinal parasites. It acts by paralyzing the worms, facilitating their expulsion from the host's body.

- Neuropharmacological Effects : Piperazine compounds have shown potential in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.

- Anticancer Properties : Recent studies indicate that piperazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The mechanisms through which this compound exerts its effects include:

- Receptor Interaction : Piperazine derivatives often target aminergic receptors (e.g., dopamine receptors), influencing neurotransmission and potentially aiding in the treatment of neurological disorders.

- Cellular Pathways : Compounds like LQFM018, a piperazine-containing derivative, have been shown to trigger necroptosis in leukemic cells, indicating a novel pathway for inducing cell death in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of piperazine indicates rapid absorption from the gastrointestinal tract with significant protein binding (60-70%). About 25% is metabolized in the liver, with metabolites excreted primarily through urine .

Toxicology Studies

Toxicological assessments reveal that piperazine has a relatively high LD50 value (approximately 5 g/kg in humans), indicating a moderate safety profile when used appropriately. However, adverse effects such as muscle fatigue and seizures have been reported in cases of overdose .

Case Studies

- Anticancer Activity : A study demonstrated that a piperazine-substituted compound exhibited an EC50 value of 4.7 nM against Plasmodium berghei, showcasing its potential as an antimalarial agent .

- Neurological Applications : Clinical trials have explored the use of piperazine derivatives in treating peripheral neuropathies, highlighting their role as muscarinic acetylcholine receptor antagonists .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Example Compound | EC50/LD50 Value |

|---|---|---|---|

| Anthelmintic | Paralysis of worms | Piperazine | LD50 = 5 g/kg |

| Anticancer | Induction of apoptosis | LQFM018 | EC50 = 4.7 nM |

| Neuropharmacological | Receptor modulation | Various derivatives | Varies by specific compound |

属性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXHJAIRVKNDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCNCC2)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239261 | |

| Record name | Piperazine, 1-veratryl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93088-18-7 | |

| Record name | Piperazine, 1-veratryl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093088187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-veratryl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。